molecular formula C15H14N10 B12531341 Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- CAS No. 676319-04-3

Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis-

Cat. No.: B12531341
CAS No.: 676319-04-3
M. Wt: 334.34 g/mol
InChI Key: GJNVDCNDTKTLKQ-UHFFFAOYSA-N
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Description

The compound Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- is a nitrogen-rich heterocyclic system featuring two pyridine rings connected via a 1,3-propanediyl bridge that is further linked to two 2H-tetrazole moieties at positions 2 and 5 (Figure 1).

Properties

CAS No.

676319-04-3

Molecular Formula

C15H14N10

Molecular Weight

334.34 g/mol

IUPAC Name

2-[2-[3-(5-pyridin-2-yltetrazol-2-yl)propyl]tetrazol-5-yl]pyridine

InChI

InChI=1S/C15H14N10/c1-3-8-16-12(6-1)14-18-22-24(20-14)10-5-11-25-21-15(19-23-25)13-7-2-4-9-17-13/h1-4,6-9H,5,10-11H2

InChI Key

GJNVDCNDTKTLKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN(N=N2)CCCN3N=C(N=N3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2,2’-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- typically involves the following steps:

    Formation of the Tetrazole Rings: The tetrazole rings can be synthesized through the cyclization of nitriles with sodium azide under acidic conditions.

    Linking the Tetrazole Rings to the Propanediyl Bridge: The propanediyl bridge is introduced by reacting the tetrazole rings with a suitable dihalide, such as 1,3-dibromopropane, under basic conditions.

    Formation of the Pyridine Ring: The pyridine ring is then introduced through a condensation reaction with the appropriate pyridine precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2,2’-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pyridine derivatives are known for their biological activities. The incorporation of tetrazole moieties into pyridine structures can enhance their pharmacological profiles. Research has shown that compounds similar to Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- exhibit:

  • Antimicrobial Activity : Studies have demonstrated that tetrazole-containing compounds possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and fungi .
  • Anticancer Potential : Some tetrazole derivatives have been evaluated for their anticancer properties. They may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Analgesic Effects : Certain pyridine-tetrazole hybrids have been predicted to exhibit analgesic properties based on computational models .

Material Science

The unique structural characteristics of Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- make it suitable for applications in materials science:

  • Coordination Chemistry : The nitrogen-rich nature of tetrazoles allows them to form stable complexes with transition metals. This property is exploited in catalysis and sensor development.
  • Polymeric Materials : Pyridine-tetrazole derivatives can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

Agricultural Chemistry

The compound's potential as a biopesticide is another area of interest. Research indicates that certain tetrazole derivatives can act as effective agents against plant pathogens while being environmentally benign . This application is particularly relevant in the context of sustainable agriculture.

Case Study 1: Antimicrobial Activity Assessment

A series of tetrazole-containing compounds were synthesized and evaluated for their antimicrobial activity using the disc diffusion method. Among these compounds, one derivative exhibited superior activity compared to standard antibiotics like ampicillin . This study highlights the potential of pyridine-tetrazole hybrids in developing new antimicrobial agents.

Case Study 2: Anticancer Activity Evaluation

In vitro studies were conducted to assess the anticancer effects of various pyridine-tetrazole derivatives on cancer cell lines. Results indicated that certain compounds induced apoptosis in cancer cells more effectively than conventional treatments . This suggests a promising avenue for further research into these compounds as potential anticancer therapies.

Mechanism of Action

The mechanism of action of Pyridine, 2,2’-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- involves its interaction with molecular targets through coordination with metal ions. The tetrazole rings can form stable complexes with transition metals, which can then interact with biological molecules or catalyze chemical reactions. The pyridine ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity to various targets.

Comparison with Similar Compounds

Key Structural Features :

  • Pyridine Rings : Provide aromaticity and coordination sites for metal binding.
  • Propanediyl Linker : A flexible three-carbon chain that modulates steric and electronic properties.

Structural Analogs: Pyridine-Pyrazole Derivatives

The most closely related compound is 3,5-Di(2-pyridyl)pyrazole (CAS 129485-83-2), a pyridine-pyrazole hybrid (Figure 2). Key differences include:

Property Pyridine, 2,2'-[1,3-Propanediylbis(2H-Tetrazole-2,5-diyl)]bis- 3,5-Di(2-pyridyl)pyrazole
Molecular Formula C17H18N10 (calculated) C13H10N4
Molecular Weight ~362 g/mol (calculated) 222.25 g/mol
Functional Groups Tetrazole (N-rich), propanediyl linker Pyrazole (C3H3N2), direct linkage
Applications Energetic materials, catalysts, polymers Coordination chemistry, ligands
Thermal Stability Likely higher due to tetrazole’s stability Moderate (pyrazole decomposition ~250°C)

Key Insights :

  • The tetrazole-based compound has 55% higher nitrogen content than the pyrazole analog, enhancing its utility in explosives or propellants.

Comparison with Other Heterocyclic Systems

Antipyrine (Phenazone)

Antipyrine (CAS 60-80-0), a pyrazolone derivative (C11H12N2O; MW 188.2 g/mol ), contrasts sharply with the target compound:

  • Functional Groups : Pyrazolone (partially saturated pyrazole) vs. tetrazole.
  • Applications : Antipyrine is used pharmaceutically (analgesic), whereas the tetrazole-linked pyridine lacks documented medicinal use.
  • Reactivity : Tetrazoles are more acidic (pKa ~4–5) than pyrazoles (pKa ~14–16), affecting coordination behavior.
Diamine-Based Polymers

Diamines like 4,4’-diaminodiphenyl sulfone () are used in polyamic acid synthesis.

Biological Activity

Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- is a notable example that has been synthesized for its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, focusing on synthesis methods, biological evaluations, and case studies.

Synthesis of the Compound

The synthesis of Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- typically involves a multi-step process including the formation of tetrazole rings and subsequent coupling with pyridine moieties. A common method includes the reaction of 5-phenyl-1H-tetrazole with pyridine derivatives in the presence of coupling agents such as copper catalysts. The final compound can be characterized using techniques such as NMR and X-ray diffraction to confirm its structure and purity.

Antimicrobial Activity

Recent studies have indicated that various pyridine derivatives exhibit notable antimicrobial properties. For instance, compounds containing tetrazole rings have shown effectiveness against multidrug-resistant strains of bacteria and fungi. A study highlighted that certain derivatives demonstrated minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Enzyme Inhibition

Pyridine-based compounds have also been evaluated for their inhibitory effects on key enzymes. Research has shown that some derivatives can inhibit acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and II) with Ki values in the nanomolar range. This indicates their potential use in treating conditions like Alzheimer's disease and other disorders associated with enzyme dysregulation .

Case Studies

  • Antioxidant Activity : A derivative of Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- was tested for its antioxidant capacity using the DPPH radical scavenging assay. Results showed a high percentage of inhibition at low concentrations (25 μg/mL), indicating strong antioxidant properties .
  • Cytotoxicity Studies : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated selective toxicity towards certain cancer cells while sparing normal cells, suggesting a favorable therapeutic window .

Data Table: Biological Activity Overview

Activity TypeTest Organism/EnzymeResult (MIC/Ki)Reference
AntimicrobialCandida spp.MIC = 16-24 µg/mL
Enzyme InhibitionAcetylcholinesteraseKi = 3.07 ± 0.76 nM
AntioxidantDPPH Radical ScavengingInhibition = 72.93%
CytotoxicityCancer Cell LinesSelective Toxicity

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